2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-METHYL-1,3-THIAZOL-2-YL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a thiazole ring, a triazole ring, and a sulfonamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHYL-1,3-THIAZOL-2-YL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. Common steps might include:
- Formation of the thiazole ring through cyclization reactions.
- Synthesis of the triazole ring via azide-alkyne cycloaddition.
- Introduction of the sulfonamide group through sulfonation reactions.
- Coupling of the different moieties under specific conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and sulfonamide groups.
Reduction: Reduction reactions could target the nitro groups if present or the sulfonamide group.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions might include the use of bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl).
Major Products
The major products would depend on the specific reactions and conditions but could include oxidized or reduced forms of the compound, or derivatives with substituted groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with thiazole and triazole rings are often investigated for their antimicrobial, antifungal, or anticancer properties.
Medicine
In medicine, such compounds might be explored for their potential as drug candidates, particularly in targeting specific enzymes or receptors.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with sulfonamide groups can inhibit enzymes by mimicking the substrate or binding to the active site. The thiazole and triazole rings might interact with proteins or nucleic acids, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- N-(4-METHYL-1,3-THIAZOL-2-YL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE
- N-(4-METHYL-1,3-THIAZOL-2-YL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE
Uniqueness
The uniqueness of N-(4-METHYL-1,3-THIAZOL-2-YL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE lies in its specific combination of functional groups and rings, which may confer unique biological activities or chemical reactivity.
Properties
Molecular Formula |
C17H20N6O3S3 |
---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
2-[[4-methyl-5-[(N-methylsulfonylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C17H20N6O3S3/c1-12-10-27-16(18-12)19-15(24)11-28-17-21-20-14(22(17)2)9-23(29(3,25)26)13-7-5-4-6-8-13/h4-8,10H,9,11H2,1-3H3,(H,18,19,24) |
InChI Key |
HVENJBBVCAQQIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NN=C(N2C)CN(C3=CC=CC=C3)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.